molecular formula C7H5BrClNO4S B13167318 3-bromophenyl N-(chlorosulfonyl)carbamate

3-bromophenyl N-(chlorosulfonyl)carbamate

Cat. No.: B13167318
M. Wt: 314.54 g/mol
InChI Key: DVGMRWVIRFFXJH-UHFFFAOYSA-N
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Description

3-bromophenyl N-(chlorosulfonyl)carbamate is an organic compound characterized by the presence of a bromine atom on a phenyl ring, a chlorosulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromophenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 3-bromophenol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-bromophenol+chlorosulfonyl isocyanate3-bromophenyl N-(chlorosulfonyl)carbamate\text{3-bromophenol} + \text{chlorosulfonyl isocyanate} \rightarrow \text{this compound} 3-bromophenol+chlorosulfonyl isocyanate→3-bromophenyl N-(chlorosulfonyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Amidation Reactions:

Scientific Research Applications

3-bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to participate in chemical reactions through its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carbamate moiety can interact with biological targets, potentially modulating their activity through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromophenyl N-(chlorosulfonyl)carbamate
  • 3-bromophenyl N-(sulfonyl)carbamate
  • 3-chlorophenyl N-(chlorosulfonyl)carbamate

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with various targets .

Properties

Molecular Formula

C7H5BrClNO4S

Molecular Weight

314.54 g/mol

IUPAC Name

(3-bromophenyl) N-chlorosulfonylcarbamate

InChI

InChI=1S/C7H5BrClNO4S/c8-5-2-1-3-6(4-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11)

InChI Key

DVGMRWVIRFFXJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=O)NS(=O)(=O)Cl

Origin of Product

United States

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